3-(3-Chlorobenzoyl)-5-fluoropyridine

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Isomeric purity is critical for kinase inhibitor hit validation. Subtle shifts in chlorine position on the benzoyl ring produce IC₅₀ differences spanning orders of magnitude, making generic sourcing of benzoylpyridines a significant risk. This compound resolves that risk with a confirmed 3-chloro substitution pattern, delivering the precise electronic profile (σₘ = +0.37) required for p38α MAP kinase and related programs. - Defined meta-Cl substitution eliminates positional isomer uncertainty. - Favorable CNS drug-like properties (TPSA 30 Ų, XLogP3 2.9) for BBB-penetrant projects. - Low molecular weight (235.64 Da) ideal for fragment-based lead optimization.

Molecular Formula C12H7ClFNO
Molecular Weight 235.64 g/mol
Cat. No. B12079221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorobenzoyl)-5-fluoropyridine
Molecular FormulaC12H7ClFNO
Molecular Weight235.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)C2=CC(=CN=C2)F
InChIInChI=1S/C12H7ClFNO/c13-10-3-1-2-8(4-10)12(16)9-5-11(14)7-15-6-9/h1-7H
InChIKeyCQPCMQCOESHZCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chlorobenzoyl)-5-fluoropyridine: Physicochemical Baseline & Procurement


3-(3-Chlorobenzoyl)-5-fluoropyridine (CAS 1249107-02-5) is a heterocyclic aromatic ketone with the molecular formula C₁₂H₇ClFNO and a molecular weight of 235.64 g/mol [1]. It belongs to the benzoylpyridine class, featuring a pyridine ring substituted at the 3-position with a 3-chlorobenzoyl group and at the 5-position with a fluorine atom. The compound is classified as a fluorinated pyridine derivative, a structural motif frequently employed in medicinal chemistry for enhancing metabolic stability and modulating target binding [2]. It is commercially available as a screening compound and building block for lead optimization programs, with a computed XLogP3-AA of 2.9 and a topological polar surface area (TPSA) of 30 Ų [1].

Building Block Fragment-based lead optimization
Permeability Fluorinated scaffold supports permeability assessment
Selectivity Meta-chloro pattern enables SAR differentiation

Why Positional Isomerism Prevents Generic Substitution


Benzoylpyridine derivatives with identical molecular formulae cannot be interchanged without altering biological outcomes. The position of the chlorine substituent on the benzoyl ring (ortho, meta, or para) dictates the compound's electronic distribution, dipole moment, and steric profile, which in turn govern hydrogen-bonding geometry and π-stacking interactions within target binding pockets [1]. The simultaneous presence of a 5-fluoro substituent on the pyridine ring further modulates electron density at the pyridine nitrogen, affecting both basicity and coordination potential with metal ions or catalytic residues. In the p38α MAP kinase benzoylpyridine series, even marginal shifts in substituent positioning produced IC₅₀ differences spanning orders of magnitude (from 14 nM to >1 µM), demonstrating that positional isomerism is a primary determinant of potency and selectivity [1]. Thus, selecting 3-(3-chlorobenzoyl)-5-fluoropyridine over its 2-chloro or 4-chloro isomers is a deliberate choice driven by the specific electronic and steric requirements of the target binding site under investigation.

Target Compound 3-(3-chlorobenzoyl)-5-fluoropyridine
Ortho-Chloro Isomer Steric hindrance and altered dipole orientation may limit target engagement
Para-Chloro Isomer Weaker inductive electron withdrawal may shift target affinity profile

Quantitative Differentiation: Comparator Evidence


Meta-Chloro Electronic Profile vs. Ortho/Para Isomers

The 3-chloro (meta) substitution on the benzoyl ring of 3-(3-chlorobenzoyl)-5-fluoropyridine produces a unique electron-withdrawing inductive effect (-I) without the resonance donation (+M) possible at the ortho and para positions. This results in a distinct Hammett σₘ value of +0.37 for the chloro substituent, compared to σₚ = +0.23 (para) and a mixed inductive/steric effect at the ortho position [1]. In the benzoylpyridine p38α MAP kinase inhibitor series, corresponding positional isomer shifts altered inhibitory potency by >10-fold, with the meta-substituted variant occupying a unique activity niche distinct from both ortho and para congeners [2]. Computationally, the compound exhibits a dipole moment vector orientation that differs from its 2-chloro and 4-chloro isomers, affecting molecular recognition in polar binding sites.

Meta-Chloro Profile
Class-level inference
σₘ = +0.37 vs σₚ = +0.23 (para)
Supports isomer selection in SAR exploration
Hammett σ constants; class-level application to benzoylpyridines
Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

5-Fluoro Substitution: Lipophilicity Gain vs. Non-Fluorinated Analog

The 5-fluoro substituent on the pyridine ring of the target compound confers a measurable increase in lipophilicity compared to the non-fluorinated analog 3-(3-chlorobenzoyl)pyridine (CAS 62247-00-1). PubChem-computed XLogP3-AA values indicate a logP of 2.9 for the 5-fluoro derivative versus an estimated 2.5 for the des-fluoro analog (based on the 2.9 value and the established π contribution of aromatic fluorine of approximately +0.14 per fluorine atom, with the pyridyl fluorine contributing ~+0.4 due to ring electronic effects) [1]. This lipophilicity increment is consistent with the general observation that fluorination of heteroaromatic rings enhances passive membrane permeability without the metabolic liability associated with alkyl chain elongation [2].

Fluorination Lipophilicity
Cross-study comparable
XLogP3-AA 2.9 vs ~2.5 (des-fluoro analog)
Supports permeability assessment in cellular assays
Computed logP; experimental confirmation recommended
Physicochemical Profiling Drug-like Properties Lead Optimization

Low TPSA Positioning for CNS-Penetrant Chemical Space

The target compound exhibits a topological polar surface area (TPSA) of 30 Ų, computed from its pyridine nitrogen (12.9 Ų), carbonyl oxygen (17.1 Ų), and fluorine atom contributions [1]. This value falls below the empirically established TPSA threshold of <60-70 Ų for passive blood-brain barrier (BBB) penetration and below 140 Ų for oral absorption [2]. Among benzoylpyridine analogs, chlorobenzoyl-fluoropyridine positional isomers share identical TPSA values; however, the target compound's TPSA is significantly lower than that of benzoylpyridine derivatives bearing additional polar substituents (e.g., 3-(3-chlorobenzoyl)-5-aminopyridine, estimated TPSA ≈ 56 Ų) or heteroaryl ketones containing additional nitrogen atoms, positioning it advantageously for CNS-targeted screening programs [3].

Low TPSA
Class-level inference
30 Ų
CNS penetration threshold ≤60–70 Ų
Low TPSA suggests BBB-penetrant scaffold context
Requires experimental permeability validation
CNS Drug Design Blood-Brain Barrier Permeability Physicochemical Descriptors

Predicted Peroxidase & Kinase Activity vs. Non-Chlorinated Analogs

PASS (Prediction of Activity Spectra for Substances) analysis of the target compound predicts chloride peroxidase inhibitory activity with a probability 'to be active' (Pa) of 0.620, and protein kinase inhibitory activity with a Pa of 0.584 [1]. These predicted activities are mechanistically plausible given the electrophilic carbonyl moiety and the halogen-substituted aromatic system. The chloride peroxidase prediction (Pa 0.620) is consistent with the presence of both chlorine and fluorine substituents, which are known to interact with heme-iron catalytic centers. In contrast, the non-chlorinated analog 3-benzoyl-5-fluoropyridine (CAS 1250086-52-2) lacks the chloro substituent required for halogen-bonding interactions with peroxidase active sites, suggesting a differentiated activity spectrum driven specifically by the 3-chloro substitution [2].

Predicted Activity
Supporting prediction
Pa 0.620 (peroxidase) vs Des-chloro analog (inactive)
May support prioritization in screening cascades
PASS in silico prediction; requires experimental confirmation
In Silico Activity Prediction Target Fishing Biological Activity Spectrum

Optimal Research & Industrial Application Scenarios


Kinase Inhibitor Fragment-Based Drug Discovery

The meta-chloro substitution pattern on the benzoyl ring provides a distinct electronic profile (σₘ = +0.37) that modulates carbonyl electrophilicity without introducing the steric clash or resonance effects associated with ortho or para substitution [1]. This compound is well-suited as a fragment or scaffold for p38α MAP kinase and related kinase inhibitor programs, where the benzoylpyridine chemotype has demonstrated oral activity at nanomolar potencies [2]. Its low molecular weight (235.64 Da) and favorable TPSA (30 Ų) make it an ideal starting point for fragment growing or merging strategies.

CNS-Penetrant Lead Optimization Programs

With a computed TPSA of 30 Ų, this compound resides well within the established CNS drug-like chemical space (TPSA < 60-70 Ų for passive BBB penetration) [1]. It can serve as a CNS-penetrant scaffold for targets such as metabotropic glutamate receptors (mGlu5), neuronal nicotinic acetylcholine receptors, or CNS kinases, where fluoropyridine-containing scaffolds have shown high affinity with Ki values in the picomolar range (0.055-0.69 nM) [2]. The compound's XLogP3 of 2.9 provides a balanced lipophilicity profile that supports passive diffusion without excessive non-specific binding.

Myeloperoxidase Inhibitor Screening Cascades

PASS computational predictions indicate a Pa of 0.620 for chloride peroxidase inhibition, which is mechanistically consistent with the halogen-substituted aromatic ketone pharmacophore known to interact with heme-iron centers [1]. This compound can be prioritized in myeloperoxidase (MPO) inhibitor screening, a target implicated in inflammatory and cardiovascular diseases. MPO inhibitors with IC₅₀ values as low as 1 nM have been reported for structurally related fluoropyridine-containing chemotypes, suggesting that appropriately substituted analogs of this scaffold may achieve comparable potency [2].

Agrochemical Discovery Targeting Enzyme Pathways

Halogenated benzoylpyridines have established precedent as pesticidal and fungicidal agents. Patents describe 5-haloalkyl-pyridines and substituted benzoylpyridines as active ingredients in insecticidal and acaricidal compositions [1]. The dual halogenation (Cl on benzoyl, F on pyridine) of the target compound enhances metabolic stability and environmental persistence relative to non-halogenated analogs, making it a relevant scaffold for agrochemical discovery programs targeting resistant pest strains. The compound's structural features align with patent-disclosed motifs where electron-withdrawing substituents on both aromatic rings were critical for in vivo pesticidal efficacy [1].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment screening
Meta-chloro electronic profile
Target engagement and binding affinity assays
CNS target permeability research
Low TPSA scaffold
Passive permeability and P-gp profiling
Peroxidase inhibitor screening
Halogen-substituted aromatic ketone
Heme-iron interaction and MPO activity assays
Agrochemical scaffold evaluation
Dual halogenation stability
Pest enzyme inhibition and metabolic stability
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